Methyl 4-(4,4,4-trifluorobutanoyl)benzoate
CAS No.: 952107-73-2
Cat. No.: VC2988993
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952107-73-2 |
---|---|
Molecular Formula | C12H11F3O3 |
Molecular Weight | 260.21 g/mol |
IUPAC Name | methyl 4-(4,4,4-trifluorobutanoyl)benzoate |
Standard InChI | InChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3 |
Standard InChI Key | XVURFJMSEZUKMS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F |
Introduction
Chemical Identity and Properties
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate is characterized by a benzoate ring with two key functional groups: a methyl ester and a 4,4,4-trifluorobutanoyl substituent at the para position. The presence of the trifluoromethyl group creates distinctive electronic effects that influence the compound's reactivity and applications.
Basic Chemical Information
Physical and Chemical Properties
Structural Identifiers
The compound possesses several important structural identifiers used in chemical databases and literature:
Identifier | Value | Source |
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InChI | InChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3 | |
InChIKey | XVURFJMSEZUKMS-UHFFFAOYSA-N |
Spectroscopic Characterization
Available Spectral Data
According to the search results, Methyl 4-(4,4,4-trifluorobutanoyl)benzoate has been characterized using various spectroscopic techniques:
Spectroscopic Method | Available Data | Source |
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NMR Spectroscopy | 2 NMR spectra recorded | |
Mass Spectrometry | Exact mass: 260.066029 g/mol |
Applications and Research Significance
Chemical Research Applications
The compound Methyl 4-(4,4,4-trifluorobutanoyl)benzoate holds significance in several areas of chemical research:
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Building block in organic synthesis: The presence of both a methyl ester group and a trifluoromethyl-containing moiety makes this compound valuable for constructing more complex fluorinated molecules .
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Fluorine chemistry studies: The compound provides a model system for studying the electronic effects of trifluoromethyl substituents on aromatic systems.
Price Considerations
The compound is available at various price points, reflecting its specialized nature as a research chemical:
The relatively high price suggests that this compound is primarily used in small-scale research applications rather than large-scale industrial processes.
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds appear in the chemical literature, each with distinct properties and applications:
Preparation Method Comparison
The preparation methods for related compounds may provide insights into potential synthetic routes for Methyl 4-(4,4,4-trifluorobutanoyl)benzoate:
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Methyl 2-nitro-4-trifluoromethyl benzoate: Prepared through a process involving hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile followed by esterification with methanol in sulfuric acid .
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Methyl 4-(4-(trifluoromethyl)benzyl)benzoate: Synthesized from methyl 4-bromobenzoate and 2-(4-(trifluoromethyl)phenyl)acetic acid through catalytic coupling reactions .
Future Research Directions
The unique structural features of Methyl 4-(4,4,4-trifluorobutanoyl)benzoate suggest several promising avenues for future research:
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Development of improved synthetic routes: Exploration of more efficient and cost-effective methods for synthesizing this compound.
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Investigation of reactivity patterns: Systematic studies of the compound's behavior in various organic transformations.
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Application in medicinal chemistry: Exploration of this compound as a building block for constructing bioactive molecules where the trifluoromethyl group might confer advantageous pharmacokinetic properties.
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Material science applications: Potential use in developing fluorinated materials with specialized properties.
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